4-(Oxetan-3-YL)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(オキセタン-3-イル)ベンゾニトリルは、オキセタン環とベンゾニトリル基の存在を特徴とする有機化合物です。オキセタン環は、その安定性と独自の反応性で知られる4員環状エーテルです。一方、ベンゾニトリル基は、ニトリル基で置換されたベンゼン環です。

準備方法

合成経路と反応条件

4-(オキセタン-3-イル)ベンゾニトリルは、さまざまな方法で合成できます。一般的な合成経路の1つは、パラジウム触媒の存在下、3-ヨードオキセタンと4-シアノフェニルボロン酸を反応させるものです。 この反応は通常、穏和な条件下で行われ、高純度の目的生成物が得られます .

別の方法は、ニッケル(II)ヨウ化物とヘキサメチルジシラザンナトリウムを試薬として用いる方法です。 この反応は、不活性雰囲気下、イソプロピルアルコール中で高温で行われます .

工業的製造方法

4-(オキセタン-3-イル)ベンゾニトリルの工業的製造方法は、文献ではあまりよく文書化されていません。前述の合成経路のスケーラビリティは、反応条件と精製プロセスの適切な最適化により、工業規模での生産に適応できることを示唆しています。

化学反応の分析

反応の種類

4-(オキセタン-3-イル)ベンゾニトリルは、次のようなさまざまな種類の化学反応を起こします。

酸化: オキセタン環は、酸化されてより反応性の高い中間体を形成できます。

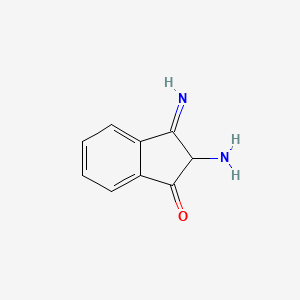

還元: ニトリル基は還元されて第一アミンを形成できます。

一般的な試薬と条件

これらの反応に用いられる一般的な試薬には、次のようなものがあります。

酸化剤: 過酸化水素またはm-クロロ過安息香酸など。

還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。

求核剤: 置換反応のためのアミンまたはアルコールなど.

主な生成物

これらの反応から形成される主な生成物は、用いられる特定の条件と試薬によって異なります。 たとえば、オキセタン環の酸化により、アルデヒドまたはケトンの生成につながる可能性があり、ニトリル基の還元により第一アミンが生成されます .

科学的研究の応用

4-(オキセタン-3-イル)ベンゾニトリルは、科学研究にいくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 生物学的に活性な化合物の合成の前駆体として役立ちます。

医学: 特に新しい医薬品の設計において、創薬と開発における潜在的な用途について調査されています。

作用機序

4-(オキセタン-3-イル)ベンゾニトリルの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。オキセタン環の安定性と反応性により、環開裂反応に関与することができ、反応性の高い中間体の生成につながります。 これらの中間体は、酵素や受容体などの生物学的標的に結合し、さまざまな生物学的効果をもたらす可能性があります .

6. 類似の化合物との比較

類似の化合物

- 4-(オキセタン-3-イル)安息香酸

- 3-メチル-4-(オキセタン-3-イル)ベンゾニトリル

- 4-(オキセタン-3-イル)ベンズアルデヒド

独自性

4-(オキセタン-3-イル)ベンゾニトリルは、オキセタン環とベンゾニトリル基の両方が存在することにより、独自です。 この組み合わせは、異なる物理化学的性質と反応性を付与し、研究や産業のさまざまな分野で貴重な化合物となっています .

類似化合物との比較

Similar Compounds

- 4-(Oxetan-3-YL)benzoic acid

- 3-Methyl-4-(Oxetan-3-YL)benzonitrile

- 4-(Oxetan-3-YL)benzaldehyde

Uniqueness

4-(Oxetan-3-YL)benzonitrile is unique due to the presence of both the oxetane ring and the benzonitrile group. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound in various fields of research and industry .

特性

CAS番号 |

1044507-48-3 |

|---|---|

分子式 |

C10H9NO |

分子量 |

159.18 g/mol |

IUPAC名 |

4-(oxetan-3-yl)benzonitrile |

InChI |

InChI=1S/C10H9NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,6-7H2 |

InChIキー |

XXVYRUPKYONESN-UHFFFAOYSA-N |

正規SMILES |

C1C(CO1)C2=CC=C(C=C2)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)

![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)

![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)